Subtype Selectivity: Br-PBTC Selectively Targets α2/α4 Subtypes Unlike α7-Selective PAMs
Br-PBTC exhibits no detectable PAM effect on α3*, α6*, or α7* nAChR subtypes, in stark contrast to widely used PAMs such as PNU-120596 and NS-1738, which are α7-selective and show no detectable effect on α4β2, α3β4, or α9α receptors [1]. Br-PBTC instead selectively potentiates channel opening for α2* and α4* nAChR subtypes, with EC50 values ranging from 0.1 to 0.6 μM across α2β2, α2β4, α4β2, α4β4, (α4β2)2α4, and (α4β2)2β2 subtypes [2].
| Evidence Dimension | Subtype selectivity profile (presence/absence of PAM effect) |
|---|---|
| Target Compound Data | Potentiates α2* and α4* nAChRs; no detectable effect on α3*, α6*, α7* |
| Comparator Or Baseline | PNU-120596: Potentiates α7 nAChR (EC50 = 216 nM); no detectable effect on α4β2, α3β4, α9α |
| Quantified Difference | Mutually exclusive subtype selectivity—Br-PBTC targets α2/α4 subtypes; PNU-120596 targets α7 subtypes |
| Conditions | Oocyte electrophysiology; HEK cell calcium flux assays |
Why This Matters
This mutually exclusive subtype selectivity makes Br-PBTC an essential tool for dissecting α2/α4-mediated physiology without confounding effects on α7 receptors, a capability absent in α7-selective PAMs.
- [1] Collins T, et al. Competitive binding at a nicotinic receptor transmembrane site of two α7-selective positive allosteric modulators with differing effects on agonist-evoked desensitization. Neuropharmacology. 2011;61(8):1306-1313. View Source
- [2] Norleans J, et al. Discovery of an intrasubunit nicotinic acetylcholine receptor–binding site for the positive allosteric modulator Br-PBTC. J Biol Chem. 2019;294(32):12132-12145. View Source
